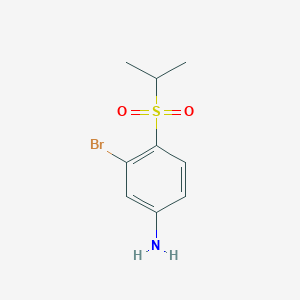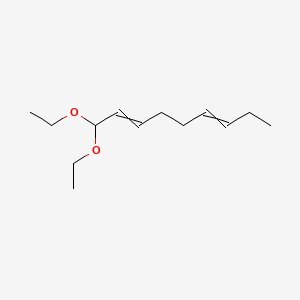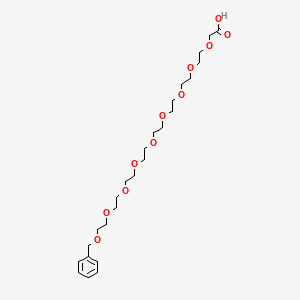![molecular formula C12H15ClO2S B12065131 Hexanoic acid, 6-[(2-chlorophenyl)thio]-](/img/structure/B12065131.png)
Hexanoic acid, 6-[(2-chlorophenyl)thio]-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Hexanoic acid, 6-[(2-chlorophenyl)thio]- is an organic compound with the molecular formula C12H15ClO2S It is a derivative of hexanoic acid, where a 2-chlorophenylthio group is attached to the sixth carbon of the hexanoic acid chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of hexanoic acid, 6-[(2-chlorophenyl)thio]- typically involves the reaction of hexanoic acid with 2-chlorothiophenol under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the nucleophilic substitution reaction. The reaction mixture is heated to promote the formation of the desired product.
Industrial Production Methods
Industrial production of hexanoic acid, 6-[(2-chlorophenyl)thio]- may involve similar synthetic routes but on a larger scale. The process would include steps such as purification and isolation of the product to ensure high purity and yield. Techniques like distillation, crystallization, and chromatography may be employed to achieve this.
Chemical Reactions Analysis
Types of Reactions
Hexanoic acid, 6-[(2-chlorophenyl)thio]- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound to its corresponding thiol derivative.
Substitution: The chlorophenyl group can participate in substitution reactions, where the chlorine atom is replaced by other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperoxybenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like sodium iodide (NaI) in acetone can facilitate substitution reactions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol derivatives.
Substitution: Various substituted phenyl derivatives depending on the substituent introduced.
Scientific Research Applications
Hexanoic acid, 6-[(2-chlorophenyl)thio]- has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies related to enzyme inhibition and protein interactions.
Industry: Used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of hexanoic acid, 6-[(2-chlorophenyl)thio]- involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes by binding to their active sites, thereby preventing the enzymes from catalyzing their respective reactions. The pathways involved may include inhibition of metabolic processes or disruption of cellular signaling pathways.
Comparison with Similar Compounds
Similar Compounds
Hexanoic acid: A simpler carboxylic acid without the chlorophenylthio group.
2-Chlorothiophenol: Contains the chlorophenylthio group but lacks the hexanoic acid chain.
Caproic acid: Another name for hexanoic acid, highlighting its structural similarity.
Uniqueness
Hexanoic acid, 6-[(2-chlorophenyl)thio]- is unique due to the presence of both the hexanoic acid chain and the 2-chlorophenylthio group. This combination imparts distinct chemical properties and potential biological activities that are not observed in the simpler related compounds.
Properties
Molecular Formula |
C12H15ClO2S |
|---|---|
Molecular Weight |
258.76 g/mol |
IUPAC Name |
6-(2-chlorophenyl)sulfanylhexanoic acid |
InChI |
InChI=1S/C12H15ClO2S/c13-10-6-3-4-7-11(10)16-9-5-1-2-8-12(14)15/h3-4,6-7H,1-2,5,8-9H2,(H,14,15) |
InChI Key |
IOVIFOJNYAMDLF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)SCCCCCC(=O)O)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![tert-Butyl({[3-fluoro-5-(trifluoromethyl)phenyl]methyl})amine](/img/structure/B12065049.png)


![4'-Butoxy-[1,1'-biphenyl]-4-carbaldehyde](/img/structure/B12065071.png)
![(2S)-2-[(4-bromo-3-fluorophenoxy)methyl]oxirane](/img/structure/B12065075.png)








![(2Z,10Z)-14,16-dihydroxy-4-(2-phenylethyl)-5-oxabicyclo[11.3.0]hexadeca-2,10-dien-6-one](/img/structure/B12065121.png)
